molecular formula C16H22ClN3O3S B2522660 4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone CAS No. 708229-24-7

4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone

Cat. No.: B2522660
CAS No.: 708229-24-7
M. Wt: 371.88
InChI Key: ZPJDQUYDYGWBNF-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a piperidyl ketone moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these piperazines with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The ketone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenyl)sulfonyl]piperazinyl piperidyl ketone is unique due to its combination of a piperazine ring, a piperidyl ketone moiety, and a chlorophenyl sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c17-14-4-6-15(7-5-14)24(22,23)20-12-10-19(11-13-20)16(21)18-8-2-1-3-9-18/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJDQUYDYGWBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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